REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[NH:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[N:4]=1.[CH3:12][C:13](OC(C)=O)=[O:14]>CN(C1C=CN=CC=1)C>[C:13]([N:7]1[C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[N:4]=[C:3]1[CH2:2][Cl:1])(=[O:14])[CH3:12]
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Name
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|
Quantity
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3.32 g
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Type
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reactant
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Smiles
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ClCC1=NC2=C(N1)C=CC=C2
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Name
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|
Quantity
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50 mL
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Type
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reactant
|
Smiles
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CC(=O)OC(=O)C
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Name
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|
Quantity
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0.2 g
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Type
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catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The excess Ac2O was evaporated under vacuum
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Type
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CUSTOM
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Details
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the residue was purified by column chromatography (silica, EtOAc:hexanes 2:1, first fraction)
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Name
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|
Type
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product
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Smiles
|
C(C)(=O)N1C(=NC2=C1C=CC=C2)CCl
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.37 g | |
YIELD: PERCENTYIELD | 57% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |